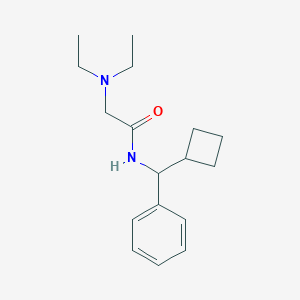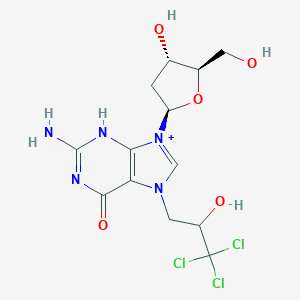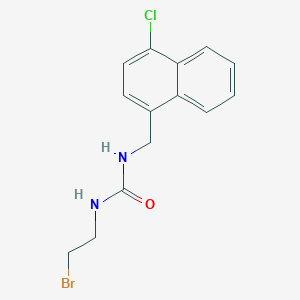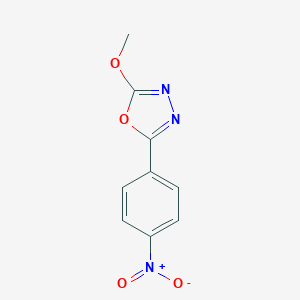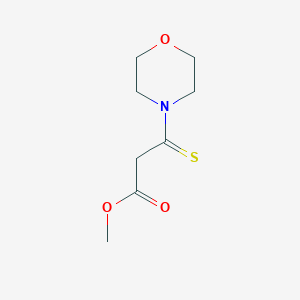
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate (MMSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiol-based molecule that contains a morpholine ring and a methyl ester group. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumorigenic, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is not fully understood. However, it has been proposed that Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate exerts its biological effects by modulating various signaling pathways. For example, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been reported to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α. In addition, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate in lab experiments is its low toxicity. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit low cytotoxicity in various cell lines. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate. One potential direction is to investigate the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a chemotherapeutic agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate involves the reaction of 3-morpholin-4-yl-3-sulfanylidenepropanoic acid with methanol and thionyl chloride. The resulting compound is then purified using column chromatography. This method has been reported to yield Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate with high purity and yield.
Aplicaciones Científicas De Investigación
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to possess anti-tumorigenic properties by inducing apoptosis in cancer cells. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Propiedades
Número CAS |
19813-35-5 |
|---|---|
Nombre del producto |
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
Fórmula molecular |
C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H13NO3S/c1-11-8(10)6-7(13)9-2-4-12-5-3-9/h2-6H2,1H3 |
Clave InChI |
LUURYRSGXCXZLA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=S)N1CCOCC1 |
SMILES canónico |
COC(=O)CC(=S)N1CCOCC1 |
Sinónimos |
4-Morpholinepropanoic acid, -bta--thioxo-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
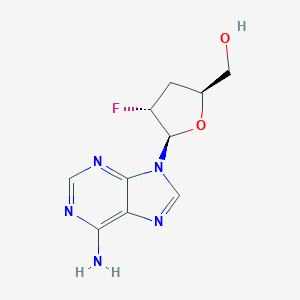
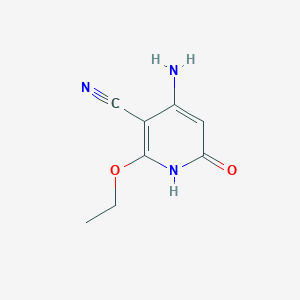
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
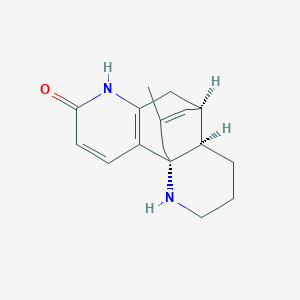
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
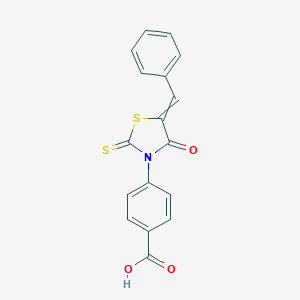
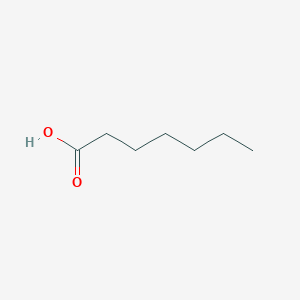
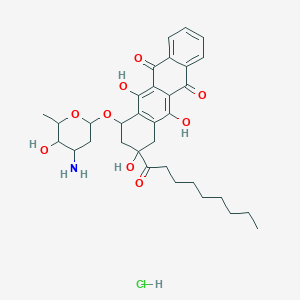
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
